molecular formula C9H7BrOS B064479 2-Bromo-6-methoxybenzo[b]thiophene CAS No. 183133-90-6

2-Bromo-6-methoxybenzo[b]thiophene

Cat. No.: B064479
CAS No.: 183133-90-6
M. Wt: 243.12 g/mol
InChI Key: ZPGUHASFFYDIDX-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxybenzo[b]thiophene is an organosulfur compound that belongs to the class of benzothiophenes. These compounds are characterized by a fused benzene and thiophene ring system. The presence of a bromine atom at the second position and a methoxy group at the sixth position of the benzothiophene ring makes this compound unique. It is widely used in various fields of scientific research due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methoxybenzo[b]thiophene can be achieved through several methods. One common approach involves the reaction of 2-chloro-6-(trimethylsilyl)phenyl triflate with ethyl p-tolylethynyl sulfide under specific conditions . This method utilizes aryne intermediates and alkynyl sulfides to form the benzothiophene skeleton. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-methoxybenzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Coupling Reactions: Palladium catalysts and boron reagents are typically employed under mild conditions.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzothiophenes.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

2-Bromo-6-methoxybenzo[b]thiophene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxybenzo[b]thiophene involves its interaction with various molecular targets. The bromine atom and methoxy group influence its reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 2-Bromo-6-methoxybenzo[b]thiophene is unique due to the combined presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity patterns. This makes it particularly valuable in specific synthetic and research applications.

Properties

IUPAC Name

2-bromo-6-methoxy-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrOS/c1-11-7-3-2-6-4-9(10)12-8(6)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGUHASFFYDIDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634679
Record name 2-Bromo-6-methoxy-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183133-90-6
Record name 2-Bromo-6-methoxybenzo[b]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183133-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-methoxy-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-bromosuccinimide (14.70 g, 82.59 mmol) and p-toluenesulfonic acid (2.70 g, 15.68 mmol) were added to a solution of benzothiophene (3) (15.10 g, 92.07 mmol) in 1,2-dichloroethane (300 ml). The mixture was maintained at 70° C. for 35 min, cooled in an ice bath, and the succinimide was removed by filtration. The solution was extracted with saturated sodium bicarbonate solution, dried over Na2SO4, filtered, and concentrated under vacuum to give 22.00 g as an oil. Crystallisation from pentane afforded a white solid (16.50 g, 74%), mp 62° C.
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Yield
74%

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